
Piperazine hydrochloride
Overview
Description
See also: Piperazine Monohydrochloride (preferred).
Biological Activity
Piperazine hydrochloride is a well-studied compound known for its diverse biological activities, particularly as an anthelmintic agent and its potential applications in antimicrobial and antiviral therapies. This article delves into the biological activity of this compound, supported by data tables and research findings.
Overview of this compound
This compound is a salt form of piperazine, a cyclic organic compound. It is primarily recognized for its use in treating parasitic infections, particularly those caused by nematodes. Piperazine acts by paralyzing the parasites, which facilitates their expulsion from the host's body through normal intestinal peristalsis .
Piperazine functions as a GABA receptor agonist, binding selectively to muscle membrane GABA receptors in parasites. This binding leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of the worms. Consequently, the immobilized parasites are expelled from the gastrointestinal tract .
Anthelmintic Activity
This compound has demonstrated significant efficacy against various helminths. Notably, it has been reported to be 100% effective against Ascaridia galli in broiler breeders at specific dosages . In experimental models, daily doses of 1,500 mg/kg have shown effectiveness against trichinosis in mice, with removal rates of adult worms ranging from 76% to 92% after a seven-day treatment .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of piperazine derivatives. For instance, piperazine-based antimicrobial polymers exhibited significant activity against Escherichia coli and Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism involves electrostatic interactions between the positively charged piperazine moiety and negatively charged microbial cell walls, leading to cell lysis .
Table 1: Antimicrobial Efficacy of Piperazine Derivatives
Microorganism | Piperazine Derivative | Efficacy (%) |
---|---|---|
Escherichia coli | PGU–P | High |
Staphylococcus aureus | PGU–P | High |
Candida albicans | Multifunctionalized | Moderate |
Mycobacterium smegmatis | PGU–P | High |
Pharmacokinetics and Toxicity
This compound is rapidly absorbed from the gastrointestinal tract, with approximately 25% metabolized in the liver. The compound is primarily excreted unchanged in urine within 24 hours post-administration . Toxicity studies indicate an LD50 of approximately 5 g/kg in humans when taken orally, with overdose symptoms including muscle fatigue and seizures .
Clinical Case Studies
- Occupational Exposure : A case study reported severe allergic reactions in an individual exposed to piperazine, highlighting its potential as a respiratory sensitizer. Symptoms included severe cough and nasal discharge upon re-exposure .
- Trichinosis Treatment : In clinical settings, piperazine citrate has been suggested for human cases of trichinosis based on its efficacy demonstrated in animal models .
Future Directions
Research continues to explore the potential of piperazine derivatives in treating viral infections, particularly HIV-1. Novel analogs have shown promising anti-HIV-1 activities with significantly lower IC50 values compared to existing treatments . Further studies are warranted to evaluate their clinical relevance and therapeutic applications.
Scientific Research Applications
Medicinal Applications
Piperazine derivatives are prominent in pharmaceutical development due to their diverse biological activities. They serve as key components in numerous drugs targeting various health conditions.
Anticancer Agents
Recent studies have highlighted the potential of piperazine-based compounds in cancer therapy. For instance, novel piperazine core compounds have demonstrated effective anti-proliferative activity against colon and breast cancer cells, as well as leukemia. These compounds are noted for their potency compared to traditional chemotherapeutics like cisplatin and doxorubicin .
Compound | Cancer Type | Activity |
---|---|---|
Piperazine Analog 1 | Colon Cancer | High anti-proliferative activity |
Piperazine Analog 2 | Breast Cancer | More potent than taxanes |
Piperazine Analog 3 | Leukemia | Effective against cell proliferation |
Antimicrobial Activity
Piperazine hydrochloride has been utilized in developing antimicrobial agents. For example, cationic poly(guanylurea)s synthesized using piperazine exhibited broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes due to electrostatic interactions .
Polymer Type | Target Pathogen | Activity |
---|---|---|
PGU-P | MRSA | High selectivity |
PGU-E | E. coli | Effective lysis |
Polymer Science Applications
This compound is also integral in the synthesis of various polymers with enhanced properties.
Antimicrobial Polymers
Recent advancements have led to the development of piperazine-based antimicrobial polymers that can be applied in biomedical settings and water purification systems. These materials leverage the bioactive properties of piperazine to combat microbial infections effectively .
Polymer Name | Synthesis Method | Applications |
---|---|---|
Poly(guanylurea)-P | Cationic polymerization | Biomedical materials |
Piperazine-Methacrylate Monomer | Quaternization | Water purification |
Veterinary Medicine
In veterinary applications, this compound is recognized as an effective anti-nematodal agent against intestinal nematodes such as Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm). Its efficacy in treating parasitic infections makes it a valuable component in veterinary pharmaceuticals .
Research and Development
Ongoing research continues to explore the potential of piperazine derivatives in various therapeutic areas. Studies emphasize their role in enhancing pharmacokinetic properties of drugs and their application as scaffolds for drug design .
Case Studies
- A study on novel piperazine derivatives demonstrated significant antimicrobial activity against drug-resistant strains, indicating their potential for addressing current challenges in infectious disease management .
- Research into piperazine-based polymers revealed their effectiveness in reducing microbial load on surfaces, showcasing their utility in healthcare settings .
Properties
IUPAC Name |
piperazin-1-ium;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQACBWWAIBWIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC[NH2+]1.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
142-64-3 | |
Details | Compound: Piperazine, hydrochloride (1:2) | |
Record name | Piperazine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
122.60 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7542-23-6, 6094-40-2 | |
Record name | Piperazine, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7542-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6094-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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